N-(2,4-Difluoro-3-methylphenyl)acetamide

Description

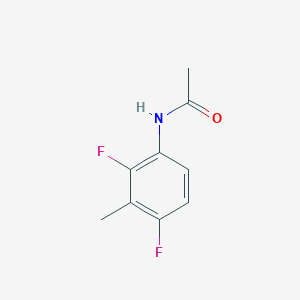

N-(2,4-Difluoro-3-methylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with fluorine atoms at positions 2 and 4 and a methyl group at position 2. This compound belongs to a broader class of acetamides, which are widely studied for their pharmacological and agrochemical applications. The fluorine substituents enhance lipophilicity and metabolic stability, while the methyl group may influence steric interactions in biological systems.

Properties

CAS No. |

76350-71-5 |

|---|---|

Molecular Formula |

C9H9F2NO |

Molecular Weight |

185.17 g/mol |

IUPAC Name |

N-(2,4-difluoro-3-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9F2NO/c1-5-7(10)3-4-8(9(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) |

InChI Key |

PTOARKQUFQBNKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)NC(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,4-Difluoro-3-methylphenyl)acetamide can be synthesized through the acylation of 2,4-difluoro-3-methylaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the amine group reacting with the acylating agent to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the methyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-Difluoro-3-methylphenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Difluoro-3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Physicochemical Properties

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations :

- Fluorine vs.

- Methyl Group Impact : The 3-methyl group in the target compound may reduce rotational freedom compared to N-(2,4-difluorophenyl)acetamide, possibly enhancing binding specificity in enzyme interactions .

- Heterocyclic Moieties : Pyridine- or triazole-containing analogs (e.g., 5RGX, 802933-05-7) exhibit distinct binding modes in viral protease inhibition, suggesting that the target compound’s phenyl-based substituents may favor different biological targets .

Pharmacological Activities

Anticancer Activity

Several acetamides with methoxy and quinazoline sulfonyl groups (e.g., compounds 38–40) demonstrated potent activity against cancer cell lines (HCT-1, MCF-7) via MTT assays . The target compound’s difluoro-methyl substituents may alter cytotoxicity profiles due to reduced electron-withdrawing effects compared to sulfonyl groups.

Antimicrobial and Antifungal Activity

Acetamides with benzo[d]thiazole sulfonyl groups (e.g., compounds 47–50) showed efficacy against gram-positive bacteria and fungi . The target compound’s fluorine atoms could enhance lipid bilayer penetration, but the absence of sulfonamide or thiazole groups may limit broad-spectrum antimicrobial activity.

Analgesic and Anti-inflammatory Activity

N-Phenylacetamide sulphonamides (e.g., compounds 35–37) exhibited analgesic activity comparable to paracetamol, attributed to sulfonamide interactions with cyclooxygenase enzymes . The target compound’s lack of sulfonamide groups suggests a different mechanism, possibly through fluorine-mediated modulation of pain receptors.

Enzyme Inhibition and Binding Affinity

Pyridine-containing acetamides (e.g., 5RH3, 5RGX) bind to SARS-CoV-2 main protease via H-bond interactions with residues like HIS163 and ASN142 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.